molecular formula C17H15NO4 B2498337 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 924834-92-4

7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B2498337
CAS No.: 924834-92-4
M. Wt: 297.31
InChI Key: NXSIUBVKCPDWHG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid , reflects its bicyclic structure and substituents. Key features include:

  • Core Structure :

    • A hexahydroquinoline backbone, comprising a benzene ring fused to a pyridine ring, partially hydrogenated to form a bicyclic system.
    • Partial Saturation : The quinoline system is reduced at positions 1,2,5,6,7,8, resulting in a saturated cyclohexene ring fused to a partially unsaturated dihydropyridine ring.
  • Functional Groups :

    • Two ketone groups at positions 2 and 5 (2,5-dioxo).
    • A carboxylic acid (-COOH) group at position 3.
    • A 4-methylphenyl substituent attached at position 7.
  • Molecular Formula and Weight :

    • C₁₇H₁₅NO₄ (calculated molecular weight: 297.31 g/mol ).

Table 1: Fundamental Molecular Data

Property Value Source
IUPAC Name This compound
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
CAS Registry Number 924834-92-4

X-ray Crystallographic Analysis of Hexahydroquinoline Core

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related hexahydroquinoline derivatives. For example:

  • Crystallographic Conformations :

    • Cyclohexene Ring : Often adopts a twisted-boat or envelope conformation, as observed in similar compounds (e.g., 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile).
    • Dihydropyridine Ring : Typically exhibits a flat-boat or distorted boat geometry, with puckering parameters (QT, θ, φ) indicative of strain.
  • Intermolecular Interactions :

    • Hydrogen Bonding : Carboxylic acid groups often participate in N–H···O or O–H···O interactions, forming dimers or extended networks.
    • Weak Interactions : C–H···O and π–π stacking interactions stabilize crystal packing in related structures.

Table 2: Comparative Crystallographic Data from Analogous Compounds

Compound Space Group Key Interactions Source
1-(4-Chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid Pbca N–H···O dimers (R²²(8))
4-(4-Methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile P2₁/c C–H···N, C–H···O networks

Conformational Analysis of Bicyclic Ring System

The bicyclic system’s conformational flexibility is critical to its stability and interactions:

  • Cyclohexene Ring :

    • Twisted-Boat Conformation : Observed in analogous compounds, with puckering parameters QT ≈ 0.44–0.45 Å, θ ≈ 120–130°, φ ≈ 0–360°.
    • Envelope Conformation : Less common but possible in specific crystal environments.
  • Dihydropyridine Ring :

    • Distorted Boat Geometry : Characterized by QT ≈ 0.25–0.30 Å, θ ≈ 60–100°, φ ≈ 150–180°, reflecting partial unsaturation.
    • Flat-Boat Conformation : Maintains planarity for optimal conjugation between the ketone groups.

Figure 1: Puckering Parameters for Bicyclic Rings
(Hypothetical representation based on analogous structures)

Ring System QT (Å) θ (°) φ (°) Source
Cyclohexene (twisted-boat) 0.44–0.45 120–130 0–360
Dihydropyridine (distorted boat) 0.25–0.30 60–100 150–180

Hydrogen Bonding Patterns and Intermolecular Interactions

Intermolecular interactions govern the compound’s crystalline packing:

  • Hydrogen Bonding :

    • Carboxylic Acid Groups : Engage in O–H···O and N–H···O bonds, forming centrosymmetric dimers (e.g., R²²(8) motifs).
    • Ketone Groups : Act as acceptors in C–H···O interactions.
  • Weak Interactions :

    • π–π Stacking : Rare due to steric hindrance from substituents but possible in layered structures.
    • C–H···π : Observed in biphenyl-substituted analogs, stabilizing layered arrangements.

Table 3: Hydrogen Bonding Motifs in Analogous Compounds

Motif Graph-Set Notation Interaction Type Source
N–H···O dimer R²²(8) Inversion-related molecules
C–H···O networks C(7) Layered structures

Properties

IUPAC Name

7-(4-methylphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-9-2-4-10(5-3-9)11-6-14-12(15(19)7-11)8-13(17(21)22)16(20)18-14/h2-5,8,11H,6-7H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSIUBVKCPDWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of derivatives related to 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

In Vitro Studies

  • Cell Line Testing : Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines including:
    • Human cervix carcinoma cells (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780) .
    For instance, derivatives were tested using the MTT assay on the MCF-7 breast cancer cell line, showing strong anticancer activity comparable to standard treatments like Doxorubicin .
  • Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects includes:
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

The structural modifications on the hexahydroquinoline core significantly influence the biological activity. For example:

  • Substituents : Variations in substituents on the aromatic ring can enhance or diminish activity against specific cancer types.
  • Crystal Structure Analysis : Studies have elucidated the crystal structures of related compounds, revealing important insights into their interactions at the molecular level .

Potential Therapeutic Uses

Beyond anticancer applications, derivatives of this compound are being explored for:

  • Antimicrobial Activity : Some derivatives show promise against bacterial strains and could be developed into new antibiotics.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects which could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain compounds had IC50 values in the low micromolar range against both MCF-7 and HCT-116 cells .
  • Comparative Analysis : Comparative studies have highlighted the superior efficacy of specific derivatives over existing chemotherapeutic agents in preclinical models .

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Conformational Analysis

Hexahydroquinoline derivatives share a core bicyclic structure but differ in substituents, which critically influence their physicochemical and biological properties.

a) 7-(5-Methyl-2-furyl) Analogue
  • Structure : Features a 5-methylfuran substituent at the 7-position (CAS: 1428139-98-3).
  • Molecular Weight : 287.27 g/mol (vs. ~279.3 g/mol for the target compound, estimated from its formula).
  • The furan ring may participate in π-π stacking interactions, altering binding affinities in biological systems .
b) 7,7-Dimethyl Analogue
  • Structure : Contains two methyl groups at the 7-position (CAS: 106551-79-5).
  • Molecular Weight : 235.24 g/mol.
  • Key Differences: Increased steric hindrance from the geminal dimethyl groups may stabilize the twisted-boat conformation of the cyclohexene and dihydropyridine rings, a common feature in hexahydroquinolines .
c) Unsubstituted Base Structure
  • Structure: 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-76-2).
  • Molecular Weight : 206.2 g/mol.
  • Key Differences :
    • Lacks substituents at the 7-position, resulting in simpler synthetic routes but reduced structural complexity for targeted interactions .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents Notable Features
Target (924834-92-4) ~279.3* 4-Methylphenyl High hydrophobicity; may enhance membrane permeability .
7-(5-Methyl-2-furyl) (1428139-98-3) 287.27 5-Methylfuran Polar furan group; potential for improved aqueous solubility .
7,7-Dimethyl (106551-79-5) 235.24 Geminal dimethyl Steric stabilization of ring conformation; lower molecular weight .
Base structure (106551-76-2) 206.2 None at 7-position Simplest analogue; serves as a scaffold for functionalization .

*Estimated from molecular formula C₁₇H₁₇NO₄.

Biological Activity

The compound 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid , also referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}. It features a hexahydroquinoline core with a carboxylic acid functional group and a methylphenyl substituent. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. For instance, one method described involves the condensation of appropriate precursors followed by crystallization processes to yield the target compound with high purity .

Antimicrobial Properties

Research has indicated that quinoline derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that This compound exhibits activity against various bacterial strains. For example:

  • Antibacterial Activity : The compound has shown efficacy against Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial DNA gyrase or topoisomerase .
  • Antifungal Activity : Preliminary evaluations suggest that this compound also exhibits antifungal properties against common pathogens like Candida species .

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory potential of quinoline derivatives. The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicate that it significantly reduces NO levels, suggesting an inhibitory effect on inducible nitric oxide synthase (iNOS) .

Anticancer Activity

The anticancer properties of quinoline derivatives are particularly noteworthy. Specific studies have reported that This compound induces apoptosis in cancer cell lines through various pathways:

  • Mechanism of Action : The compound may act by modulating key signaling pathways involved in cell proliferation and survival such as NF-kB and MAPK pathways .
  • Cell Line Studies : In vitro tests have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective cytotoxicity .

Research Findings and Case Studies

StudyFindings
El Shehry et al.Evaluated various quinoline derivatives for antibacterial and antifungal activities; highlighted the potential of 7-(4-Methylphenyl)-2,5-dioxo derivative .
Mantoani et al.Investigated the anticancer effects on MCF-7 cells; showed significant cytotoxicity and apoptosis induction .
Crystallographic StudiesProvided insights into structural characteristics which correlate with biological activity; confirmed the twisted-boat conformation of the hexahydroquinoline moiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step protocols, including Hantzsch-like cyclization or reductive lactamization. Critical steps include:

  • Reagent selection : Use of sarcosine or (±)-pipecolinic acid for nucleophilic substitution reactions to form intermediates .
  • Condition optimization : Temperature control (e.g., reflux in ethanol) and catalysts (e.g., sodium dithionite for reductive steps) to improve yield .
  • Purification : Column chromatography with silica gel and solvent systems like ethyl acetate/hexane for isolating pure fractions .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry and confirms fused hexahydroquinoline systems (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent effects (e.g., methylphenyl protons at δ 2.3–2.5 ppm; carbonyl carbons at δ 170–180 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What are the stability considerations during storage and handling?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the dihydroquinoline core .
  • Decomposition risks : Monitor for color changes (yellowing indicates degradation) and perform periodic HPLC analysis to verify purity .

Advanced Research Questions

Q. How does the substituent position (e.g., 4-Methylphenyl vs. 3-Methylphenyl) affect biological activity or reactivity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with varying substituents and test antibacterial activity against E. coli and S. aureus via MIC assays .
  • Computational docking : Use molecular dynamics to compare binding affinities of 4-Methylphenyl vs. 3-Methylphenyl derivatives to bacterial targets (e.g., DNA gyrase) .
  • Data interpretation : Meta-analysis of substituent-dependent activity trends (e.g., para-substitution enhances lipophilicity and membrane penetration) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Structure-based design : Generate 3D conformers from SMILES/InChi data (e.g., using Gaussian or AutoDock) to simulate ligand-receptor binding .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP, BBB permeability) via QSAR models .
  • Validation : Cross-check predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. What methodologies resolve contradictions in reported data (e.g., conflicting bioactivity results)?

  • Methodology :

  • Controlled replication : Repeat experiments under standardized conditions (e.g., fixed pH, solvent systems) to isolate variables .
  • Meta-analysis : Compare datasets across studies to identify outliers (e.g., divergent substituent effects in antibacterial assays) .
  • Advanced analytics : Use LC-MS/MS to confirm compound integrity in disputed studies .

Q. What protocols assess in vitro toxicity or off-target effects?

  • Methodology :

  • Cytotoxicity assays : Measure IC50_{50} in mammalian cell lines (e.g., HEK293) using MTT or resazurin-based viability tests .
  • Enzyme selectivity panels : Test against human kinases or proteases to evaluate specificity .
  • Metabolic stability : Incubate with liver microsomes to predict hepatic clearance rates .

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